molecular formula C7H4FNO2 B1316969 6-Fluoro-1,3-benzoxazol-2(3H)-one CAS No. 2923-94-6

6-Fluoro-1,3-benzoxazol-2(3H)-one

Cat. No. B1316969
CAS RN: 2923-94-6
M. Wt: 153.11 g/mol
InChI Key: XFHJMCQRLBZIDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-Fluoro-1,3-benzoxazol-2(3H)-one” is a chemical compound with the molecular formula C8H6FNO2 .

Scientific Research Applications

  • Lipophilicity Studies :

    • 6-Fluoro-1,3-benzoxazol-2(3H)-one derivatives have been studied for their lipophilicity using reversed-phase thin-layer chromatography. This research is essential for understanding the interaction of these compounds with biological membranes, impacting their pharmacological and toxicological profiles (Skibiński, Sławik, & Kaczkowska, 2011).
  • Fluorescent Probe Development :

    • Certain derivatives of 6-Fluoro-1,3-benzoxazol-2(3H)-one are used in developing fluorescent probes. These probes can sense pH changes and specific metal cations, demonstrating their potential in chemical sensing and bioimaging applications (Tanaka, Kumagai, Aoki, Deguchi, & Iwata, 2001).
  • Synthesis of Blue Light Emitting Compounds :

    • Derivatives of this chemical have been synthesized to improve fluorescence characteristics, particularly emission wavelength. These compounds are known to emit blue light, which could be useful in various optical and electronic applications (Mahadevan, Masagalli, Harishkumar, & Kumara, 2014).
  • Regioselective Synthesis :

    • Research has been conducted on the regioselective synthesis of various fluorinated compounds, including those based on 6-Fluoro-1,3-benzoxazol-2(3H)-one. This is crucial for developing specific pharmaceuticals and organic compounds with precise structural requirements (Hussain, Yawer, Lau, Pundt, Fischer, Görls, & Langer, 2008).
  • Antimicrobial Activity Exploration :

  • Herbicidal Activity :

    • Fluorinated benzoxazolone derivatives have been studied for their herbicidal
    activity, particularly in inhibiting protoporphyrinogen oxidase, a key enzyme in plant metabolism. This research is important for agricultural applications and the development of new herbicides .
  • Fluorescence Studies for Oligodeoxyribonucleotides Hybridization :

    • Novel fluorophores based on 6-Fluoro-1,3-benzoxazol-2(3H)-one derivatives have been synthesized and used for labeling oligodeoxyribonucleotides. These fluorophores show enhanced fluorescence signals and higher hybridization affinity, suggesting their potential use in genetic research and diagnostics (Singh & Singh, 2007).
  • Investigation of Antimicrobial Activities :

    • New derivatives of 6-(1,3-thiazol-4-yl)-1,3-benzoxazol-2(3H)-one have been synthesized and tested for antimicrobial activities, particularly against Gram-positive bacteria. These findings contribute to the search for new antimicrobial compounds (Łączkowski, Misiura, Biernasiuk, Malm, & Grela, 2014).
  • Enhancement of Liquid Crystal Performance :

    • Benzoxazole-terminated mesogenic compounds with fluoro substituents have been investigated for their potential application in liquid-crystal mixtures. This research is significant in the field of materials science, particularly for enhancing the performance of liquid-crystal displays (Hu, Weng, Chen, Li, Shi, Chen, Gao, Chen, & An, 2020).
  • Fluorine Position Impact in Antifungal Drugs :

    • The position of fluorine in fluorobenzoxaboroles, including potent antifungal drugs like Tavaborole, has been studied. This research aids in understanding the impact of fluorine positioning on the efficacy of these drugs against various fungi (Adamczyk-Woźniak et al., 2015).

properties

IUPAC Name

6-fluoro-3H-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNO2/c8-4-1-2-5-6(3-4)11-7(10)9-5/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFHJMCQRLBZIDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)OC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40560572
Record name 6-Fluoro-1,3-benzoxazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40560572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-1,3-benzoxazol-2(3H)-one

CAS RN

2923-94-6
Record name 6-Fluoro-2-benzoxazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2923-94-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoro-1,3-benzoxazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40560572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 5.0 g (39.3 mmol) 2-amino-5-fluorophenol in 150 ml of CH2Cl2 at 0° C. was added 13.4 (98 mmol) of potassium carbonate and 23 g (47 mmol) of 20 wt. % phosgene in toluene. After warming to room temperature, the reaction was stirred an additional hour before quenching onto 200 ml ice/water. The layers were separated and the aqueous phase was extracted with EtOAc (1×100 ml) before the organics were combined and dried over Na2SO4. The solvent was removed in vacuo to give 5.76 g (96% yield) of the desired product as determined by 1H NMR.
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
13.4
Quantity
98 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
96%

Synthesis routes and methods II

Procedure details

To 5.0 g (39.3 mmol) 2-amino-5-fluorophenol in 150 ml of CH2Cl2 at 0° C. was added 13.4 (98 mmol) of potassium carbonate and 23 g (47 mmol) of 20 wt % phosgene in toluene. After warming to room temperature, the reaction was stirred an additional hour before pouring into 200 ml ice/water. The layers were separated and the aqueous phase was extracted with EtOAc (1×100 ml) before the organics were combined and dried over Na2SO4. The solvent was removed in vacuo to give 5.76 g (96% yield) of the desired product as determined by 1H NMR.
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
13.4
Quantity
98 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Two
Yield
96%

Synthesis routes and methods III

Procedure details

2-amino-5-fluorophenol [4.0 grams (g) (0.03 moles) (M)] was dissolved in 40.0 ml pyridine. The mixture was cooled with an ice bath while triphosgene [3.5 g (0.03 M)] was added. The mixture was heated to 60° C. for 3.0 hours. Thin layer chromatography showed that some of the starting phenol was still present. The mixture was then cooled; triphosgene [0.35 g 0.003 M)] was added and heated to reflux for 4.0 hours. The mixture was cooled, methylene chloride and 10% hydrogen chloride solution was added and stirred to room temperature.
Quantity
4 g
Type
reactant
Reaction Step One
[Compound]
Name
( M )
Quantity
0.03 mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Fluoro-1,3-benzoxazol-2(3H)-one
Reactant of Route 2
Reactant of Route 2
6-Fluoro-1,3-benzoxazol-2(3H)-one
Reactant of Route 3
Reactant of Route 3
6-Fluoro-1,3-benzoxazol-2(3H)-one
Reactant of Route 4
Reactant of Route 4
6-Fluoro-1,3-benzoxazol-2(3H)-one
Reactant of Route 5
Reactant of Route 5
6-Fluoro-1,3-benzoxazol-2(3H)-one
Reactant of Route 6
Reactant of Route 6
6-Fluoro-1,3-benzoxazol-2(3H)-one

Citations

For This Compound
1
Citations
R Skibiński, T Sławik, M Kaczkowska - JPC-Journal of Planar …, 2011 - akjournals.com
The lipophilicity and specific hydrophobic surface area of fourteen 1,3-benzoxazol-2(3 H )-ones substituted in the benzene ring (fluoro-, chloro-, bromo-, dibromo-, amino-, and nitro-…
Number of citations: 7 akjournals.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.